molecular formula C21H34Cl4N4O10 B156176 1-(4-Aminobenzyl)-DTPA CAS No. 133097-22-0

1-(4-Aminobenzyl)-DTPA

Cat. No. B156176
M. Wt: 644.3 g/mol
InChI Key: HMLLWYKKTNEVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobenzyl)-DTPA (diethylenetriaminepentaacetic acid) is a chelating agent used in medical imaging and targeted radiotherapy. It is a derivative of DTPA and has been extensively studied for its potential as a diagnostic and therapeutic agent in various diseases.

Mechanism Of Action

1-(4-Aminobenzyl)-DTPA acts as a chelating agent, binding to metal ions such as gadolinium and indium. When these metal ions are attached to 1-(4-Aminobenzyl)-DTPA, they can be detected using medical imaging techniques such as magnetic resonance imaging (MRI) and single-photon emission computed tomography (SPECT). In targeted radiotherapy, 1-(4-Aminobenzyl)-DTPA can be attached to radioactive isotopes that deliver radiation directly to cancer cells.

Biochemical And Physiological Effects

1-(4-Aminobenzyl)-DTPA has low toxicity and is eliminated from the body through the kidneys. It has been shown to be effective in detecting tumors and other abnormalities in the body. In targeted radiotherapy, it has the potential to deliver radiation directly to cancer cells, minimizing damage to healthy cells.

Advantages And Limitations For Lab Experiments

1-(4-Aminobenzyl)-DTPA has several advantages for lab experiments. It is easy to synthesize and purify, and has low toxicity. It can be used in a variety of medical imaging techniques and targeted radiotherapy. However, it also has some limitations. It can be difficult to attach to certain metal ions, and its effectiveness can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for research on 1-(4-Aminobenzyl)-DTPA. One area of focus is improving its effectiveness in targeted radiotherapy. Researchers are also exploring new applications for 1-(4-Aminobenzyl)-DTPA, such as using it to deliver drugs directly to cancer cells. Additionally, there is ongoing research into new chelating agents that may be more effective than 1-(4-Aminobenzyl)-DTPA.

Synthesis Methods

1-(4-Aminobenzyl)-DTPA is synthesized by reacting diethylenetriaminepentaacetic acid with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then purified using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-Aminobenzyl)-DTPA has been extensively studied for its potential as a diagnostic and therapeutic agent in various diseases. It is used in medical imaging to detect tumors and other abnormalities in the body. It can also be used in targeted radiotherapy to deliver radiation directly to cancer cells, minimizing damage to healthy cells.

properties

CAS RN

133097-22-0

Product Name

1-(4-Aminobenzyl)-DTPA

Molecular Formula

C21H34Cl4N4O10

Molecular Weight

644.3 g/mol

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride

InChI

InChI=1S/C21H30N4O10.4ClH/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31;;;;/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);4*1H

InChI Key

HMLLWYKKTNEVCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl

synonyms

1-(4-aminobenzyl)-DTPA
1-(p-aminobenzyl)-DTPA

Origin of Product

United States

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